Cas no 2680868-91-9 (2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid)

2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative featuring both trifluoroacetamido and trifluoromethyl functional groups. Its unique structure enhances electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in drug design. This compound serves as a versatile intermediate for constructing complex molecules, particularly in the development of bioactive compounds targeting selective enzyme inhibition. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications. The trifluoromethyl group further contributes to enhanced binding affinity in medicinal chemistry contexts.
2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid structure
2680868-91-9 structure
商品名:2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
CAS番号:2680868-91-9
MF:C11H7F6NO3
メガワット:315.168604135513
CID:5636380
PubChem ID:165939222

2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28292928
    • 2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
    • 2680868-91-9
    • 2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
    • インチ: 1S/C11H7F6NO3/c1-4-6(8(19)20)2-5(10(12,13)14)3-7(4)18-9(21)11(15,16)17/h2-3H,1H3,(H,18,21)(H,19,20)
    • InChIKey: PNTYGCBHHZBVLN-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(=O)O)C(C)=C(C=1)NC(C(F)(F)F)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 315.03301206g/mol
  • どういたいしつりょう: 315.03301206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 419
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28292928-0.5g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9 95.0%
0.5g
$699.0 2025-03-19
Enamine
EN300-28292928-0.05g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9 95.0%
0.05g
$612.0 2025-03-19
Enamine
EN300-28292928-0.1g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9 95.0%
0.1g
$640.0 2025-03-19
Enamine
EN300-28292928-0.25g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9 95.0%
0.25g
$670.0 2025-03-19
Enamine
EN300-28292928-2.5g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9 95.0%
2.5g
$1428.0 2025-03-19
Enamine
EN300-28292928-5.0g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9 95.0%
5.0g
$2110.0 2025-03-19
Enamine
EN300-28292928-10.0g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9 95.0%
10.0g
$3131.0 2025-03-19
Enamine
EN300-28292928-1.0g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9 95.0%
1.0g
$728.0 2025-03-19
Enamine
EN300-28292928-5g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9
5g
$2110.0 2023-09-08
Enamine
EN300-28292928-10g
2-methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid
2680868-91-9
10g
$3131.0 2023-09-08

2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid 関連文献

2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acidに関する追加情報

Introduction to 2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic Acid (CAS No. 2680868-91-9)

2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 2680868-91-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a methyl group at the 2-position, a trifluoroacetamide substituent at the 3-position, and a trifluoromethyl group at the 5-position. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of interest for further exploration in drug discovery and development.

The molecular structure of 2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid exhibits a high degree of fluorination, which is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. The presence of the trifluoroacetamide moiety particularly contributes to its reactivity and potential utility in synthetic chemistry. This functional group is known for its ability to participate in various chemical transformations, including condensation reactions with amino acids or peptides, which may be relevant for the development of peptidomimetics or proteinase inhibitors.

In recent years, there has been growing interest in the development of fluorinated benzoic acid derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, studies have shown that compounds with similar structural motifs exhibit anti-inflammatory, anti-tumor, and antimicrobial properties. The trifluoromethyl group, in particular, is well-documented for its ability to increase lipophilicity and binding affinity to enzymes and receptors. This feature makes 2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid a promising candidate for further investigation in the design of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The combination of the methyl, trifluoroacetamide, and trifluoromethyl substituents provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. For example, modifications at the 4-position could introduce additional functional groups to enhance solubility or improve cell membrane permeability. Such flexibility is crucial in drug development, where optimizing pharmacokinetic and pharmacodynamic properties is essential for achieving therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid with greater accuracy. These tools allow for virtual screening of large compound libraries to identify potential hits that can be further optimized through structure-based drug design. The unique structural features of this compound make it an attractive candidate for such virtual screening campaigns. By leveraging these computational methods, researchers can accelerate the discovery process and identify novel leads more efficiently.

The synthesis of 2-Methyl-3-(2,2,2-trifluoroacetamido)-5-(trifluoromethyl)benzoic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple fluorine atoms requires careful handling due to their reactivity and sensitivity to certain conditions. However, modern synthetic techniques have made it possible to introduce fluorine atoms with high precision and yield. For instance, palladium-catalyzed cross-coupling reactions have been widely used to incorporate fluorinated aryl groups into complex molecular frameworks. These methods offer a robust toolkit for constructing analogs of 2680868-91-9, allowing researchers to explore its biological potential more thoroughly.

In conclusion, 2680868-91-9 represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and high degree of fluorination make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics targeting various diseases. As our understanding of molecular interactions continues to evolve,compounds like this are likely to play an increasingly important role in shaping the future of medicine.

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